3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7h-purin-7-yl)propanoic acid
Overview
Description
Xalatan, known chemically as isopropyl-(Z)-7[(1R,2R,3R,5S)3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate, is a prostaglandin F2α analogue. It is primarily used as an ophthalmic solution to reduce elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension . Xalatan is a colorless to slightly yellow oil that is very soluble in acetonitrile and freely soluble in acetone, ethanol, ethyl acetate, isopropanol, methanol, and octanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Xalatan involves the esterification of a prostaglandin F2α analogue. The key steps include the formation of the cyclopentane ring and the attachment of the isopropyl ester group. The reaction conditions typically involve the use of organic solvents such as acetonitrile and acetone, and the reactions are carried out under controlled temperatures to ensure the stability of the compound .
Industrial Production Methods: Industrial production of Xalatan involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. The active ingredient, latanoprost, is formulated into a sterile ophthalmic solution with added preservatives and buffering agents to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions: Xalatan undergoes several types of chemical reactions, including hydrolysis, oxidation, and esterification. The hydrolysis of the isopropyl ester group converts Xalatan into its active acid form, which is essential for its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving Xalatan include organic solvents like acetonitrile, acetone, and ethanol. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products: The major product formed from the hydrolysis of Xalatan is the active acid form of latanoprost, which is responsible for its therapeutic effects. Other products may include various metabolites formed through oxidation and other metabolic pathways .
Scientific Research Applications
Xalatan has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it is studied for its unique prostaglandin analogue structure and its reactivityIn industry, Xalatan is used as a model compound for developing new ophthalmic drugs and formulations .
Mechanism of Action
Xalatan exerts its effects by binding to the prostanoid FP receptor, which increases the outflow of aqueous humor from the eye, thereby reducing intraocular pressure . The molecular targets involved include the uveoscleral pathway, which is responsible for the drainage of aqueous humor. The activation of the FP receptor leads to changes in the extracellular matrix and increased permeability of the sclera, facilitating the outflow of aqueous humor .
Comparison with Similar Compounds
Xalatan is often compared with other prostaglandin analogues such as bimatoprost and travoprost. While all these compounds are used to reduce intraocular pressure, Xalatan is unique in its specific binding affinity to the FP receptor and its relatively lower incidence of systemic side effects . Similar compounds include:
- Bimatoprost
- Travoprost
- Tafluprost
Each of these compounds has its own unique properties and efficacy profiles, but Xalatan remains a widely used and well-studied option for the treatment of glaucoma and ocular hypertension .
Properties
IUPAC Name |
3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c1-12-8-7(9(17)13(2)10(12)18)14(5-11-8)4-3-6(15)16/h5H,3-4H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUPLDFSBVJNIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358648 | |
Record name | 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17781-08-7 | |
Record name | 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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